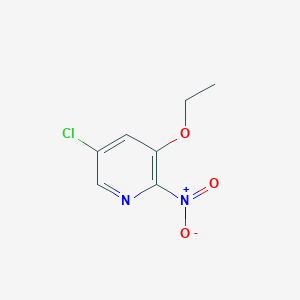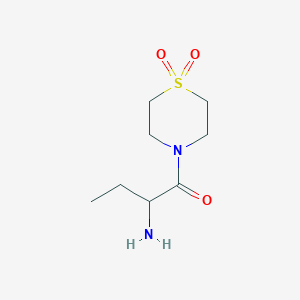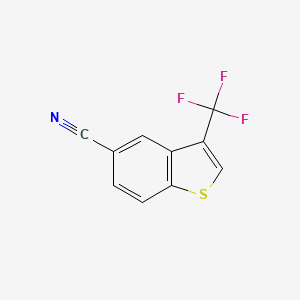
5-chloro-3-ethoxy-2-nitroPyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-ethoxy-2-nitropyridine is a chemical compound with the molecular formula C7H7ClN2O3 and a molecular weight of 202.6 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-ethoxy-2-nitropyridine typically involves the nitration of 5-chloro-2-ethoxypyridine. One common method includes the reaction of 5-chloro-2-ethoxypyridine with nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-ethoxy-2-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the nitro group.
Reduction: The major product is 5-chloro-3-ethoxy-2-aminopyridine.
Oxidation: The major product is 5-chloro-3-carboxy-2-nitropyridine.
Scientific Research Applications
5-Chloro-3-ethoxy-2-nitropyridine is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-chloro-3-ethoxy-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-ethoxy-3-nitropyridine: Similar in structure but differs in the position of the nitro group.
3-Chloro-2-nitropyridine: Lacks the ethoxy group, making it less versatile in certain reactions.
2-Chloro-3-methyl-5-nitropyridine: Contains a methyl group instead of an ethoxy group, affecting its reactivity
Uniqueness
5-Chloro-3-ethoxy-2-nitropyridine is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields. Its ethoxy group provides additional sites for chemical modification, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
5-chloro-3-ethoxy-2-nitropyridine |
InChI |
InChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(8)4-9-7(6)10(11)12/h3-4H,2H2,1H3 |
InChI Key |
JUZIIFZZDHHMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)
![(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid hydrochloride](/img/structure/B12065427.png)










![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)
